

Ethyl Tetrazole-5-Carboxylate: A Key Precursor in the Synthesis of Pranlukast

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Compound of Interest

Compound Name: *Ethyl Tetrazole-5-Carboxylate*

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Application Note

Introduction

Pranlukast is a potent and selective cysteinyl leukotriene receptor antagonist used in the treatment of bronchial asthma and allergic rhinitis. Its synthesis involves the construction of a chromone backbone bearing a tetrazole moiety, which is crucial for its pharmacological activity.

Ethyl tetrazole-5-carboxylate serves as a critical precursor for the introduction of this essential tetrazole ring. This document provides detailed application notes and protocols for the synthesis of Pranlukast, with a specific focus on the utilization of **ethyl tetrazole-5-carboxylate**.

Overview of the Synthetic Strategy

The synthesis of Pranlukast can be achieved through various routes, with a common and effective strategy involving the Claisen condensation of an activated acetophenone derivative with **ethyl tetrazole-5-carboxylate**, followed by an acid-catalyzed cyclization to form the chromone ring. The key intermediate, 3-[4-(4-phenylbutoxy)benzoylamino]-2-hydroxyacetophenone, is first synthesized and then reacted with **ethyl tetrazole-5-carboxylate** to yield a 1,3-diketone intermediate. Subsequent intramolecular cyclization affords Pranlukast. [1][2]

Experimental Protocols

This section details the experimental procedures for the synthesis of Pranlukast, including the preparation of key intermediates.

Part 1: Synthesis of 4-(4-Phenylbutoxy)benzoic Acid

This intermediate provides the side chain of the final Pranlukast molecule.

Protocol:

- Ring-opening of Tetrahydrofuran: A mixture of tetrahydrofuran and concentrated hydrochloric acid (in a 1:3 molar ratio) is heated at 60-65°C for 6 hours to yield 4-chlorobutan-1-ol.[\[1\]](#)
- Friedel-Crafts Alkylation: Anhydrous aluminum chloride is added to benzene, and the mixture is cooled. 4-chlorobutan-1-ol is then added dropwise, and the reaction is maintained for 4 hours to produce 4-phenylbutan-1-ol.[\[1\]](#)
- Bromination: 4-phenylbutan-1-ol is treated with a brominating agent to yield 1-bromo-4-phenylbutane.
- Etherification and Hydrolysis: 1-bromo-4-phenylbutane is reacted with methyl p-hydroxybenzoate in the presence of a base (e.g., potassium carbonate) to form methyl 4-(4-phenylbutoxy)benzoate.[\[3\]](#) This ester is then hydrolyzed using a sodium hydroxide solution to give 4-(4-phenylbutoxy)benzoic acid.[\[3\]](#)

Part 2: Synthesis of 3-Amino-2-hydroxyacetophenone

This intermediate forms the core of the chromone ring.

Protocol:

- Acetylation of 4-chlorophenol: 4-chlorophenol is reacted with acetic anhydride and pyridine to produce 4-chlorophenyl acetate.[\[1\]](#)
- Fries Rearrangement: The 4-chlorophenyl acetate undergoes a Fries rearrangement in the presence of aluminum chloride to yield 1-(5-chloro-2-hydroxyphenyl)ethanone.[\[1\]](#)
- Nitration: The resulting acetophenone is nitrated using nitric acid to introduce a nitro group, yielding 1-(5-chloro-2-hydroxy-3-nitrophenyl)ethanone.[\[1\]](#)

- Catalytic Hydrogenation: The nitro group is reduced to an amino group via catalytic hydrogenation using Pd/C as a catalyst, affording 3-amino-2-hydroxyacetophenone.[1]

Part 3: Synthesis of 3-[4-(4-Phenylbutoxy)benzoylamino]-2-hydroxyacetophenone

Protocol:

- 4-(4-phenylbutoxy)benzoic acid (13.5g, 0.05 mol) is dissolved in toluene (50 mL).[1]
- Dimethylformamide (DMF, 0.125 mL) and thionyl chloride (6.60g, 0.055 mol) are added, and the mixture is heated to 60-75°C for 30 minutes to form the corresponding acid chloride.[1]
- In a separate flask, 3-amino-2-hydroxyacetophenone (7.6g, 0.05 mol) is dissolved in a suitable solvent.
- The freshly prepared acid chloride solution is added dropwise to the 3-amino-2-hydroxyacetophenone solution under controlled temperature conditions.
- The reaction mixture is stirred until the reaction is complete (monitored by TLC).
- The product, 3-[4-(4-phenylbutoxy)benzoylamino]-2-hydroxyacetophenone, is isolated and purified.

Part 4: Synthesis of Pranlukast via Claisen Condensation and Cyclization

This final stage utilizes **ethyl tetrazole-5-carboxylate** to form the tetrazole-substituted chromone ring.

Protocol:

- Under a nitrogen atmosphere, a strong base such as potassium tert-butoxide (31.36g) is dissolved in a polar organic solvent like DMF (160ml).[4]
- 3-[4-(4-phenylbutoxy)benzoylamino]-2-hydroxyacetophenone is added to the basic solution at room temperature.[4]
- **Ethyl tetrazole-5-carboxylate** is then added to the reaction mixture.[4]

- The reaction mixture is stirred, and the temperature is raised to 60°C for 5 hours to facilitate the Claisen condensation, forming a 1,3-diketone intermediate.[4]
- After the condensation is complete, the reaction mixture is cooled to below 10°C.[4]
- The cooled reaction solution is then added to a dilute hydrochloric acid solution, controlling the temperature at 30°C, to induce cyclization over 6 hours.[4]
- The precipitated solid is filtered, washed with water, and dried to yield Pranlukast.[1][4]
- The crude product can be recrystallized from a suitable solvent like toluene to obtain pure Pranlukast.[1]

Data Presentation

Table 1: Summary of Yields for Key Synthetic Steps

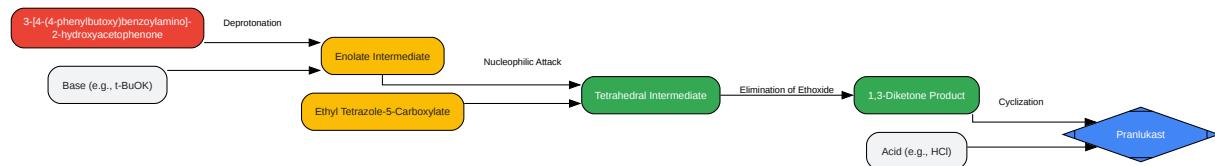
Step	Product	Starting Material	Yield (%)	Reference
Ring-opening of Tetrahydrofuran	4-chlorobutan-1-ol	Tetrahydrofuran	70	[1]
Synthesis of 3-amino-2-hydroxyacetophenone	3-amino-2-hydroxyacetophenone	1-(5-chloro-2-hydroxy-3-nitrophenyl)ethanone	70	[1]
Final Cyclization and Recrystallization	Pranlukast	1,3-diketone intermediate	85.1	[1]
Overall Yield	Pranlukast	Tetrahydrofuran	24.7	[1]

Visualizations



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Caption: Overall synthetic workflow for Pranlukast.



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Caption: Key steps in the formation of the chromone ring.

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